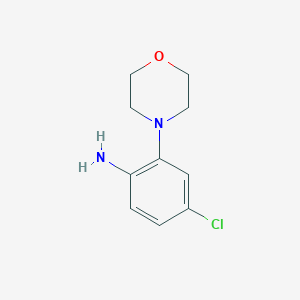![molecular formula C20H27ClN2O3 B499142 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B499142.png)
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is a complex organic compound that features an adamantyl group, a phenoxy group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the adamantylamine derivative. The adamantylamine is then reacted with a chloromethylated phenoxy compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
科学的研究の応用
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the phenoxy and acetamide groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-{4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide
- 2-{4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide
Uniqueness
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is unique due to the presence of the chloro group, which can significantly alter its reactivity and interaction with biological targets compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.
特性
分子式 |
C20H27ClN2O3 |
|---|---|
分子量 |
378.9g/mol |
IUPAC名 |
2-[4-[(2-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H27ClN2O3/c1-25-17-8-13(7-16(21)20(17)26-10-18(22)24)9-23-19-14-3-11-2-12(5-14)6-15(19)4-11/h7-8,11-12,14-15,19,23H,2-6,9-10H2,1H3,(H2,22,24) |
InChIキー |
CCSVKZJUKXIFPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OCC(=O)N |
正規SMILES |
COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B499059.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclopropanecarboxamide](/img/structure/B499060.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B499061.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B499062.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B499063.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B499066.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B499067.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B499069.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B499072.png)
![N-[5-chloro-2-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B499074.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B499076.png)
![5-bromo-N-[4-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B499078.png)

![N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide](/img/structure/B499082.png)
